molecular formula C21H36O4 B042349 9,11-methane-epoxy Prostaglandin F1alpha CAS No. 72517-81-8

9,11-methane-epoxy Prostaglandin F1alpha

Cat. No.: B042349
CAS No.: 72517-81-8
M. Wt: 352.5 g/mol
InChI Key: VGRVXLWYKKBTNM-XLGWHITOSA-N
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Description

9,11-methane-epoxy Prostaglandin F1alpha: is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. This compound is known for its stability and biological activity, particularly in inducing platelet aggregation and smooth muscle contraction .

Biochemical Analysis

Biochemical Properties

9,11-methane-epoxy Prostaglandin F1alpha interacts with various enzymes and proteins in biochemical reactions. It has been shown to have a significant effect on platelet aggregation and aortic contraction in rabbits . The nature of these interactions is dose-related, indicating that the compound may bind to specific receptors or enzymes to exert its effects .

Cellular Effects

At the cellular level, this compound influences various processes. It has been shown to cause significant changes in cell function, including effects on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It may inhibit or activate certain enzymes, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-methane-epoxy Prostaglandin F1alpha involves the formation of an epoxymethano bridge between the 9 and 11 positions of the prostaglandin molecule. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

72517-81-8

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

InChI

InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1

InChI Key

VGRVXLWYKKBTNM-XLGWHITOSA-N

SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O

Synonyms

11,9-epoxymethano-PGH1
11,9-epoxymethanoprostaglandin H1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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